tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate
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Overview
Description
tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a tert-butyl group, an amino group, a bromopyridine moiety, and a hydroxypropanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromopyridine Moiety: This can be achieved through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines.
Hydroxypropanoate Formation: This step involves the esterification of a hydroxy acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of pyridine derivatives
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-3-(2-chloropyridin-3-yl)-3-hydroxypropanoate
- tert-Butyl 2-amino-3-(2-fluoropyridin-3-yl)-3-hydroxypropanoate
- tert-Butyl 2-amino-3-(2-iodopyridin-3-yl)-3-hydroxypropanoate
Uniqueness
tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with high precision. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C12H17BrN2O3 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)8(14)9(16)7-5-4-6-15-10(7)13/h4-6,8-9,16H,14H2,1-3H3 |
InChI Key |
HBIWDDGWJOOTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=C(N=CC=C1)Br)O)N |
Origin of Product |
United States |
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